molecular formula C10H9ClO3 B11805248 7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid

7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid

Cat. No.: B11805248
M. Wt: 212.63 g/mol
InChI Key: YZODWTGDUASAQW-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid is a compound belonging to the benzofuran family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxybenzyl ketones . Another approach involves the use of transition-metal catalysis for the cyclization of aryl acetylenes .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often employ microwave-assisted synthesis (MWI) to enhance reaction rates and yields. This method has been used to obtain various benzofuran compounds with significant biological activities .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, including enzyme inhibition and receptor binding . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: 7-Chloro-2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

InChI

InChI=1S/C10H9ClO3/c1-5-2-6-3-7(10(12)13)4-8(11)9(6)14-5/h3-5H,2H2,1H3,(H,12,13)

InChI Key

YZODWTGDUASAQW-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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